In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Executive Summary
The development of novel therapeutics often relies on highly specific, reactive building blocks to construct complex molecular architectures. 1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 854699-35-7) is a premium electrophilic reagent extensively utilized in medicinal chemistry for the installation of the pyrazole-3-carboxamide moiety. This whitepaper provides a rigorous technical analysis of its exact mass, molecular weight, physicochemical properties, and its mechanistic utility in synthetic workflows.
Chemical Identity & Structural Elucidation
Understanding the structural nuances of a building block is paramount for predicting its behavior in complex reaction matrices.
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Pyrazole Core: Acts as a robust bioisostere for various aromatic rings, offering unique hydrogen-bonding capabilities (in its derived amide form) and metabolic stability.
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N1-Isopropyl Group: Introduces strategic steric bulk and enhances the overall lipophilicity (LogP) of the resulting molecule, a critical factor for cellular membrane permeability.
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C5-Methyl Group: Provides additional steric shielding and electron-donating properties, subtly modulating the electronics of the pyrazole ring.
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C3-Acyl Chloride: The highly reactive electrophilic center, primed for nucleophilic attack by amines or alcohols.
As cataloged by chemical suppliers such as 1[1] and2[2], the compound's identity and commercial viability are firmly established.
Quantitative Data Summary
The distinction between molecular weight (average mass based on natural isotopic abundance) and exact mass (monoisotopic mass) is critical for High-Resolution Mass Spectrometry (HRMS). The computed exact mass for the formula C8H11ClN2O is 186.055990 Da, as verified by exact mass computations from 3[3].
| Parameter | Value | Analytical Significance |
| Chemical Name | 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride | Standard IUPAC nomenclature |
| CAS Registry Number | 854699-35-7 | Unique numerical identifier[4] |
| Molecular Formula | C8H11ClN2O | Defines elemental composition |
| Molecular Weight | 186.64 g/mol | Used for stoichiometric calculations[1] |
| Exact Mass (Monoisotopic) | 186.055990 Da | Target m/z for HRMS validation[3] |
| Isotopic Signature | ~3:1 ratio (M : M+2) | Diagnostic feature for the presence of chlorine |
Mass Spectrometry Profiling & Validation Workflow
In drug development, verifying the integrity of building blocks before synthesis prevents downstream failures. Due to the high reactivity of the acyl chloride, direct LC-MS analysis often results in on-column hydrolysis to the corresponding carboxylic acid. Therefore, direct infusion HRMS using a non-aqueous solvent system is the preferred self-validating protocol.
Causality in Experimental Choices:
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Solvent (Anhydrous Acetonitrile): Prevents solvolysis of the acyl chloride to the carboxylic acid or ester.
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Ionization (ESI+): Electrospray Ionization is a "soft" technique. It minimizes in-source fragmentation, ensuring the intact molecular ion [M+H]+ at m/z 187.063 Da is observed.
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Isotopic Validation: The natural abundance of 35Cl (75.8%) and 37Cl (24.2%) creates a self-validating internal check. Observing the M and M+2 peaks at a precise ~3:1 ratio confirms the structural integrity and presence of the acyl chloride.
HRMS analytical workflow for exact mass validation.
Protocol A: HRMS Characterization (Step-by-Step)
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Preparation: Dissolve 1 mg of 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride in 1 mL of anhydrous, LC-MS grade acetonitrile (MeCN) in a glovebox to prevent atmospheric moisture degradation.
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Dilution: Dilute the stock solution 1:100 in anhydrous MeCN containing 0.1% formic acid (to promote protonation).
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Infusion: Inject the sample via direct infusion into a Q-TOF mass spectrometer at a flow rate of 5 µL/min.
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Acquisition: Acquire data in positive ion mode (ESI+) across a mass range of 100-500 m/z.
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Data Analysis: Extract the exact mass for [M+H]+ (Calculated: 187.063 Da). Verify the presence of the [M+2+H]+ peak at 189.060 Da and confirm the ~3:1 intensity ratio.
Synthetic Utility & Mechanistic Pathways
The primary utility of 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride is the rapid, high-yielding formation of amide bonds. Unlike carboxylic acids, which require coupling reagents (e.g., HATU, EDC) that generate complex byproducts, acyl chlorides react directly with amines.
Causality in Reaction Design:
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Electrophilicity: The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack by primary or secondary amines.
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The Role of N,N-Diisopropylethylamine (DIPEA): The reaction generates one equivalent of hydrochloric acid (HCl). If unaddressed, HCl will protonate the unreacted amine nucleophile, rendering it inactive and stalling the reaction at 50% conversion. DIPEA is chosen specifically because its bulky isopropyl groups prevent it from acting as a competing nucleophile, while its basicity efficiently scavenges the HCl byproduct. This creates a self-sustaining, high-yielding system.
Amide coupling reaction mechanism and logical pathway.
Protocol B: General Amide Coupling Procedure
This protocol is designed as a self-validating system; the distinct mass shift in LC-MS monitoring confirms successful execution.
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Setup: Flame-dry a round-bottom flask under an inert argon atmosphere.
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Reagent Loading: Add the target amine (1.0 equivalent) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
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Base Addition: Inject DIPEA (2.5 equivalents) into the stirring solution. The excess base ensures complete neutralization of generated HCl and any trace acid in the solvent.
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Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride (1.1 equivalents) dropwise. Causality note: Cooling controls the exothermic nature of the nucleophilic attack, minimizing side reactions.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.
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Validation: Monitor reaction completion via LC-MS. The self-validating endpoint is reached when the M+H peak of the amine is entirely replaced by the calculated exact mass of the target pyrazole-3-carboxamide.
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Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Conclusion
1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a highly efficient, structurally privileged building block. By understanding its exact mass (186.056 Da) and isotopic properties, researchers can rigorously validate its integrity prior to synthesis. Furthermore, leveraging the causality behind its reactivity allows for the design of robust, self-validating amide coupling protocols, accelerating the pace of drug discovery.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 55176" (Utilized for exact mass computation of formula C8H11ClN2O). Available at: [Link][3]
Sources
- 1. 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride 95% | CAS: 854699-35-7 | AChemBlock [achemblock.com]
- 2. 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride | 854699-35-7 [sigmaaldrich.com]
- 3. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride 95% | CAS: 854699-35-7 | AChemBlock [achemblock.com]
